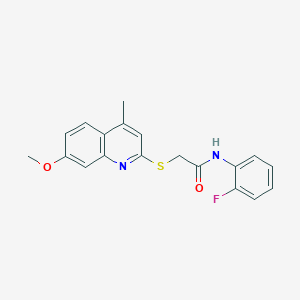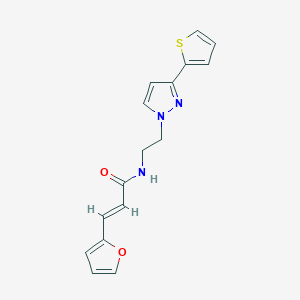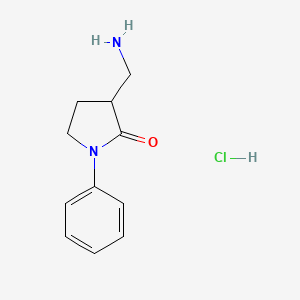
3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-(Aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride” likely involves a pyrrolidin-2-one ring with an aminomethyl group and a phenyl group attached. Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Researchers have explored the utility of related compounds in organic synthesis, demonstrating techniques for constructing complex heterocyclic structures. For instance, N-Vinylpyrrolidin-2-One has been used as a 3-Aminopropyl Carbanion Equivalent in synthesizing substituted 1-Pyrrolines, showcasing its utility in cyclization and condensation reactions (Sorgi et al., 2003). Additionally, compounds with a related structural motif have been utilized in the synthesis of 3-acyltetramic acids of the melophlin family, illustrating a method for assembling complex natural product analogues from α-aminoesters (Schobert & Jagusch, 2005).
Antibacterial Agent Synthesis
The chemical scaffold has been incorporated into the design of novel antibacterial agents. Pyridonecarboxylic acids have been synthesized as antibacterial agents, with modifications at specific positions enhancing activity against various bacterial strains. This highlights the compound's role in developing therapeutics targeting bacterial infections (Egawa et al., 1984).
Pharmacological Profiles
A derivative of this compound, R-96544, was identified as the active form of a novel 5-HT2A receptor antagonist. The pharmacological profile includes concentration-dependent inhibition of platelet aggregation induced by serotonin, showcasing the compound's potential in treating conditions related to serotonin-induced platelet aggregation (Ogawa et al., 2002).
Corrosion Inhibition
α-Aminophosphonates derived from related structural motifs have demonstrated significant inhibition of mild steel corrosion in acidic environments, suggesting applications in industrial maintenance and preservation. This underscores the versatility of the compound's derivatives in materials science and engineering (Gupta et al., 2017).
Controlled Drug Delivery
The compound's derivatives have been explored for constructing glucose-sensitive self-assembled films for controlled drug delivery. This innovative application demonstrates the potential of utilizing chemical derivatives for developing responsive drug delivery systems, highlighting the compound's utility in pharmaceutical sciences (Ding et al., 2009).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-phenylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10;/h1-5,9H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEELVQRLNBEOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
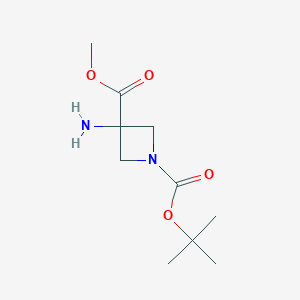
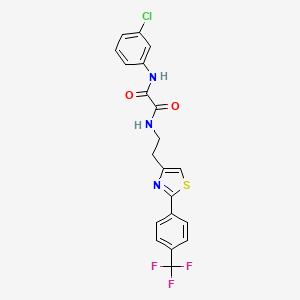
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
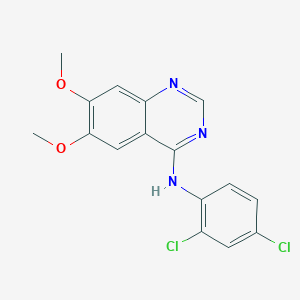
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)
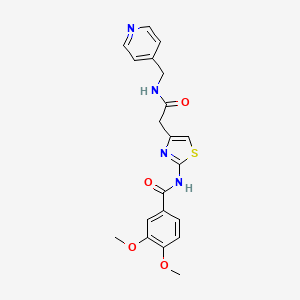

![4-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2567599.png)

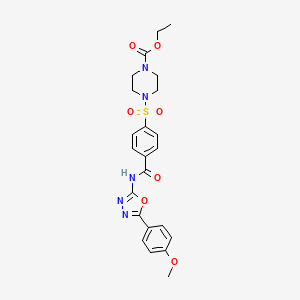
![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)
